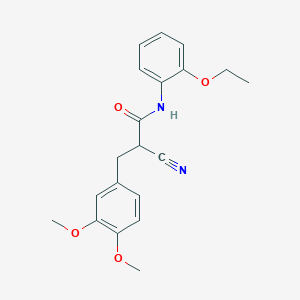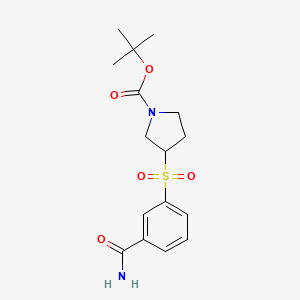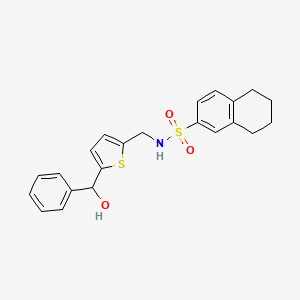![molecular formula C19H20F2N2O4S B2812432 N-(2,4-difluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 892856-23-4](/img/structure/B2812432.png)
N-(2,4-difluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors. The presence of fluorine atoms in the phenyl ring often enhances the biological activity and metabolic stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 2,4-difluoroaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
N-methylation: The intermediate is then subjected to N-methylation using methyl iodide or a similar methylating agent.
Coupling with tetrahydrofuran derivative: The final step involves coupling the N-methylated sulfonamide with a tetrahydrofuran-2-ylmethyl derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the natural substrate of the enzyme, leading to competitive inhibition. The fluorine atoms may enhance binding affinity and selectivity by interacting with the active site of the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-4-(N-methyl-N-(methylsulfamoyl)benzamide: Lacks the tetrahydrofuran ring, potentially altering its biological activity.
N-(2,4-difluorophenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)aniline: Contains an aniline group instead of a benzamide group, which may affect its binding properties.
Uniqueness
The presence of the tetrahydrofuran ring in N-(2,4-difluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide distinguishes it from other similar compounds. This structural feature may enhance its solubility, metabolic stability, and overall biological activity.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c1-23(12-15-3-2-10-27-15)28(25,26)16-7-4-13(5-8-16)19(24)22-18-9-6-14(20)11-17(18)21/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPDXWLKWABGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
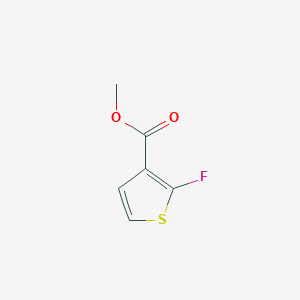
![4,5-Dihydro-3H-spiro[1,4-benzoxazepine-2,4'-oxane]](/img/structure/B2812350.png)
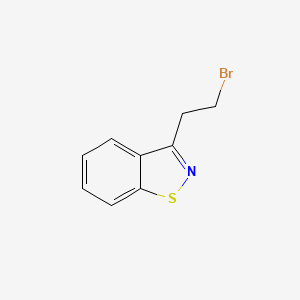
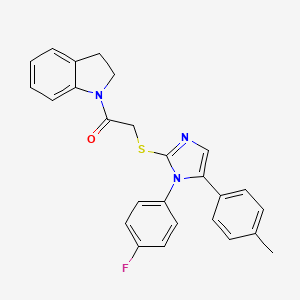
![2-[1-(4-Methylpiperazin-1-yl)cyclohexyl]acetic acid dihydrochloride](/img/structure/B2812353.png)
![1-benzyl-N-isopropyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2812358.png)
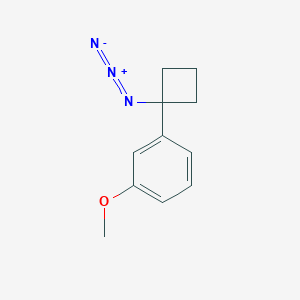
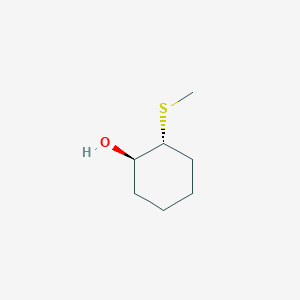
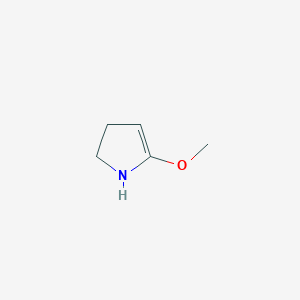
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812364.png)
